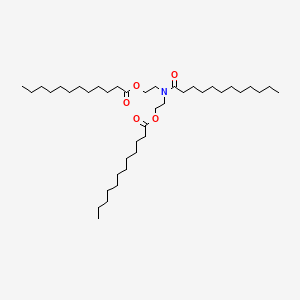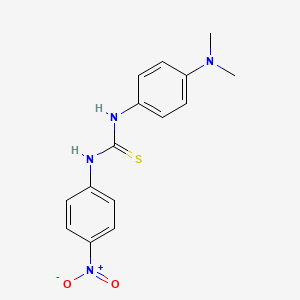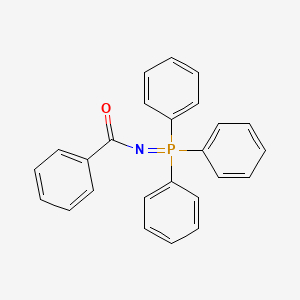
p-Nitrophenylthioacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenylthioacetophenone: is an organic compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a thioacetophenone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylthioacetophenone typically involves the nitration of thioacetophenone derivatives. One common method includes the reaction of p-nitrobenzoyl chloride with thiophenol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Nitrophenylthioacetophenone can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: NaBH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: p-Aminophenylthioacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrophenylthioacetophenone is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used as a probe to study enzyme kinetics and mechanisms. It serves as a substrate for enzymes such as esterases and proteases, allowing researchers to investigate enzyme activity and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of p-Nitrophenylthioacetophenone involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate, undergoing hydrolysis or other transformations catalyzed by enzymes. The nitro group and thioacetophenone moiety play crucial roles in its reactivity, influencing the binding and catalytic processes.
Molecular Targets and Pathways:
Enzymes: Esterases, proteases, and other hydrolases.
Pathways: Hydrolysis, oxidation-reduction, and substitution pathways.
Vergleich Mit ähnlichen Verbindungen
p-Nitrophenylacetic acid: Similar in structure but lacks the thioacetophenone moiety.
p-Nitrophenol: Contains a nitro group on a phenyl ring but does not have the thioacetophenone structure.
p-Nitrothiophenol: Similar in having a nitro group and thiol functionality but differs in the overall structure.
Uniqueness: p-Nitrophenylthioacetophenone is unique due to the presence of both nitro and thioacetophenone groups, which confer distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with simpler nitroaromatic compounds.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
33046-48-9 |
|---|---|
Molekularformel |
C14H11NO3S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C14H11NO3S/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 |
InChI-Schlüssel |
MSDOBISTMBKIFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)



![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)

![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)


